molecular formula C7H15B B1339465 1-Bromo-4,4-dimethylpentane CAS No. 6570-95-2

1-Bromo-4,4-dimethylpentane

Cat. No.: B1339465
CAS No.: 6570-95-2
M. Wt: 179.1 g/mol
InChI Key: XPFWXIBYHHZALL-UHFFFAOYSA-N
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Description

1-Bromo-4,4-dimethylpentane is an organic compound with the molecular formula C7H15Br. It is a member of the alkyl halides family, specifically a brominated derivative of a branched alkane. This compound is characterized by the presence of a bromine atom attached to the first carbon of a 4,4-dimethylpentane chain. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-dimethylpentane can be synthesized through the bromination of 4,4-dimethylpentane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 4,4-dimethylpentane to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One common approach is the use of phosphorus tribromide (PBr3) to convert 4,4-dimethyl-1-pentanol into this compound. This method is advantageous due to its high yield and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,4-dimethylpentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms) due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and cyanide ions (CN-).

    Elimination Reactions: It can also undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium methoxide (NaOCH3), and potassium cyanide (KCN). Reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used. Reactions are often conducted at elevated temperatures to favor elimination over substitution.

Major Products:

Scientific Research Applications

1-Bromo-4,4-dimethylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4,4-dimethylpentane primarily involves its role as an alkylating agent. The bromine atom, being a good leaving group, facilitates the formation of a carbocation intermediate in S_N1 reactions or a transition state in S_N2 reactions. This allows nucleophiles to attack the carbon atom, leading to the formation of new chemical bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the base abstracting a proton from a neighboring carbon atom .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4,4-dimethylpentane is unique due to the presence of two methyl groups on the fourth carbon, which influences its steric hindrance and reactivity. This structural feature can affect the compound’s behavior in both substitution and elimination reactions, making it distinct from its analogs .

Properties

IUPAC Name

1-bromo-4,4-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFWXIBYHHZALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578001
Record name 1-Bromo-4,4-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6570-95-2
Record name 1-Bromo-4,4-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4,4-dimethylpentane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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